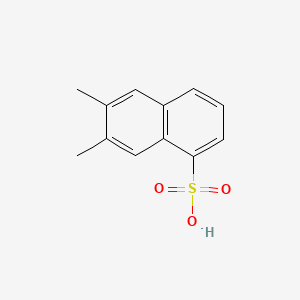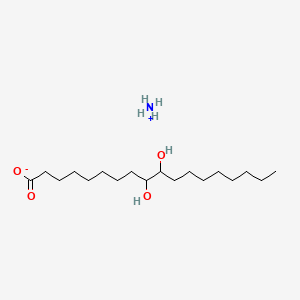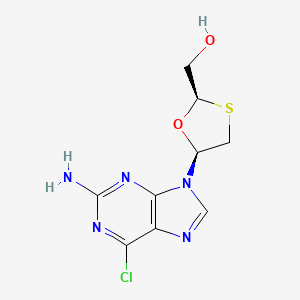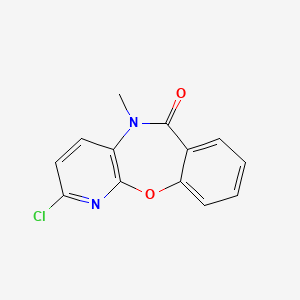
Austalide L
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Austalide L involves complex organic reactions. One common method includes the use of ethyl acetate extracts from Aspergillus species isolated from marine environments . The structures of the synthesized compounds are typically confirmed using one-dimensional and two-dimensional nuclear magnetic resonance (NMR) experiments, supported by ultraviolet (UV) analysis and electrospray ionization mass spectrometry (ESI-MS) .
Industrial Production Methods: Industrial production of this compound is not widely documented, but it generally involves the cultivation of Aspergillus species in controlled environments to optimize the yield of the compound. The extraction process often uses solvents like ethyl acetate to isolate the compound from the fungal biomass .
Analyse Chemischer Reaktionen
Types of Reactions: Austalide L undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound to enhance its biological activity or to study its properties.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction. For instance, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated forms of the compound .
Wissenschaftliche Forschungsanwendungen
Austalide L has a wide range of scientific research applications due to its diverse biological activities . In chemistry, it is studied for its unique molecular structure and potential as a lead compound for drug development . In biology and medicine, this compound has shown promise as an antitumor, anti-inflammatory, antimicrobial, and antiviral agent . It also exhibits antifouling properties and has been studied for its potential to inhibit osteoclast differentiation . In industry, this compound is explored for its potential use in developing new pharmaceuticals and bioactive compounds .
Wirkmechanismus
The mechanism of action of Austalide L involves its interaction with various molecular targets and pathways . For instance, it has been shown to inhibit the activity of certain enzymes and transcription factors, such as α-glucosidase and AP-1 . These interactions lead to the compound’s diverse biological effects, including its antitumor and anti-inflammatory properties .
Vergleich Mit ähnlichen Verbindungen
These compounds share similar molecular frameworks but differ in their specific functional groups and biological activities . For example, Austalide V has been identified as a potent inhibitor of osteoclast differentiation, while Austalide Z has shown moderate cytotoxic activity against cancer cell lines . The unique combination of functional groups in Austalide L contributes to its distinct biological activities and makes it a valuable compound for further research .
Eigenschaften
CAS-Nummer |
87833-52-1 |
|---|---|
Molekularformel |
C25H32O6 |
Molekulargewicht |
428.5 g/mol |
IUPAC-Name |
(1S,13R,14R,19S)-19-hydroxy-10-methoxy-1,4,14,18,18-pentamethyl-2,7-dioxapentacyclo[11.8.0.03,11.05,9.014,19]henicosa-3(11),4,9-triene-8,17-dione |
InChI |
InChI=1S/C25H32O6/c1-13-15-12-30-21(27)18(15)20(29-6)14-11-16-23(4)8-7-17(26)22(2,3)25(23,28)10-9-24(16,5)31-19(13)14/h16,28H,7-12H2,1-6H3/t16-,23-,24+,25-/m1/s1 |
InChI-Schlüssel |
XTSSAALSNSPVIH-OCFMFRIESA-N |
Isomerische SMILES |
CC1=C2COC(=O)C2=C(C3=C1O[C@]4(CC[C@@]5([C@@]([C@H]4C3)(CCC(=O)C5(C)C)C)O)C)OC |
Kanonische SMILES |
CC1=C2COC(=O)C2=C(C3=C1OC4(CCC5(C(C(=O)CCC5(C4C3)C)(C)C)O)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![n-{7-[Bis(2-chloroethyl)amino]-9h-fluoren-2-yl}-2,2,2-trifluoroacetamide](/img/structure/B12789349.png)

![1,3,5-Tris[(1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-en-2-yl)methyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B12789352.png)






![2-[[7-chloro-5-(2-chlorophenyl)-4-methyl-3,5-dihydro-1,4-benzodiazepin-2-yl]sulfanyl]-N,N-dimethylethanamine](/img/structure/B12789387.png)



